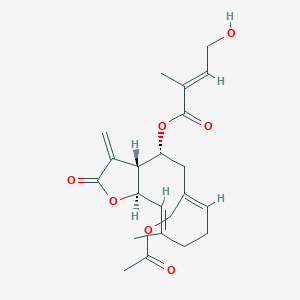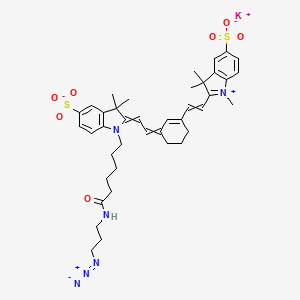![molecular formula C23H40O3P2 B14755875 ((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14755875.png)
((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is a complex organic compound characterized by the presence of multiple tert-butyl groups and a unique oxaphosphol structure
Vorbereitungsmethoden
The synthesis of ((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide typically involves multi-step organic reactions. The preparation methods often include the use of tert-butyl esters and phosphine oxides as starting materials. Reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product. Industrial production methods may scale up these reactions, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the oxaphosphol ring, altering its chemical properties.
Substitution: The tert-butyl groups can be substituted with other functional groups, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Wissenschaftliche Forschungsanwendungen
((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Industry: Used in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of ((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide involves its interaction with molecular targets through its oxaphosphol ring and tert-butyl groups. These interactions can influence various biochemical pathways, leading to specific effects depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other oxaphosphol derivatives and tert-butyl-containing molecules. Compared to these, ((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is unique due to its specific structure and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C23H40O3P2 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
(2R,3R)-3-tert-butyl-2-ditert-butylphosphoryl-4-[(2-methylpropan-2-yl)oxy]-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C23H40O3P2/c1-20(2,3)26-17-15-13-14-16-18(17)27(21(4,5)6)19(25-16)28(24,22(7,8)9)23(10,11)12/h13-15,19H,1-12H3/t19-,27-/m1/s1 |
InChI-Schlüssel |
YTSVKNHPNYLCOD-XHCCPWGMSA-N |
Isomerische SMILES |
CC(C)(C)OC1=CC=CC2=C1[P@]([C@@H](O2)P(=O)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC2=C1P(C(O2)P(=O)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


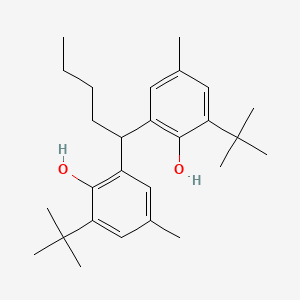
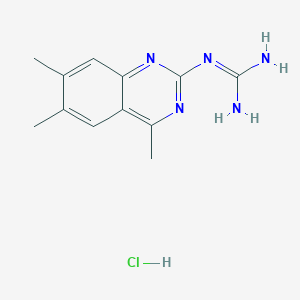
![1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one](/img/structure/B14755811.png)
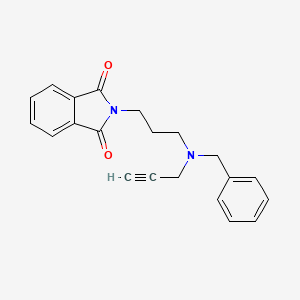
![1-Fluorobenzo[a]anthracene](/img/structure/B14755823.png)
![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)

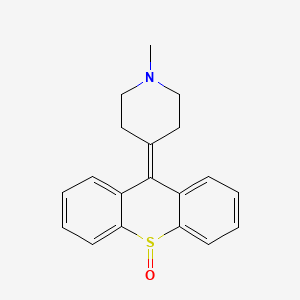


![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)
